molecular formula C28H26FNO6S3 B5074684 DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B5074684
M. Wt: 587.7 g/mol
InChI Key: IEELKAAOOJXUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, fluorophenyl, acetyl, and dithiole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the formation of the dithiole and carboxylate groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-[6-ETHOXY-1-[2-(4-CHLOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
  • DIMETHYL 2-[6-ETHOXY-1-[2-(4-BROMOPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Uniqueness

The uniqueness of DIMETHYL 2-[6-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[6-ethoxy-1-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FNO6S3/c1-6-36-17-11-12-19-18(14-17)21(27-38-22(25(32)34-4)23(39-27)26(33)35-5)24(37)28(2,3)30(19)20(31)13-15-7-9-16(29)10-8-15/h7-12,14H,6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEELKAAOOJXUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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